molecular formula C8H6F4 B3043614 1,2-Bis(difluoromethyl)benzene CAS No. 887268-02-2

1,2-Bis(difluoromethyl)benzene

Cat. No.: B3043614
CAS No.: 887268-02-2
M. Wt: 178.13 g/mol
InChI Key: AIWAUVIVGXKCEZ-UHFFFAOYSA-N
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Description

1,2-Bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H6F4 It consists of a benzene ring substituted with two difluoromethyl groups at the 1 and 2 positions

Mechanism of Action

Target of Action

Difluoromethylation processes have been used to modify large biomolecules such as proteins , suggesting that this compound may interact with protein targets.

Mode of Action

It’s known that difluoromethylation processes can lead to the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that 1,2-Bis(difluoromethyl)benzene may interact with its targets through the formation of such bonds.

Result of Action

Difluoromethylation processes have been shown to be beneficial in the synthesis of pharmaceuticals , suggesting that this compound may have potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(difluoromethyl)benzene can be synthesized through various methods. One common approach involves the difluoromethylation of benzene derivatives. For instance, a microwave-assisted protocol has been developed for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and potassium fluoride . This method significantly increases the yield and reduces reaction time compared to conventional heating procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of difluoromethylation and the use of efficient catalysts and reagents can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The difluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium fluoride and other nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-substituted benzoic acids, while reduction may produce difluoromethyl-substituted toluenes.

Scientific Research Applications

1,2-Bis(difluoromethyl)benzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(difluoromethyl)benzene
  • 1,4-Bis(difluoromethyl)benzene
  • 1-(Difluoromethyl)-3-(trifluoromethyl)benzene
  • 1-(Difluoromethyl)-4-nitrobenzene

Uniqueness

1,2-Bis(difluoromethyl)benzene is unique due to the position of the difluoromethyl groups on the benzene ring. This positional isomerism can lead to different chemical and physical properties compared to its 1,3- and 1,4-isomers. For example, the 1,2-isomer may exhibit different reactivity patterns and biological activities, making it a distinct compound for various applications .

Properties

IUPAC Name

1,2-bis(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWAUVIVGXKCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306813
Record name 1,2-Bis(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-02-2
Record name 1,2-Bis(difluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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